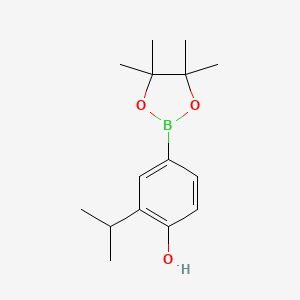

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol backbone substituted with an isopropyl group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronic ester group . Its structural features—such as the electron-donating isopropyl group and the para-substituted boronic ester—influence its physical properties, solubility, and reactivity in catalytic transformations.

Properties

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMJGWSQBFTIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of isopropyl acetate with pinacolborane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process involves heating the reactants to a specific temperature, usually around 73°C under reduced pressure (15 mm Hg), to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronate ester participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. Key catalytic systems and conditions include:

Mechanistic Insights :

-

Oxidative Addition : Aryl halides react with Pd(0) to form Pd(II) complexes.

-

Transmetalation : The boronate ester transfers its aryl group to Pd(II) via base-assisted activation.

-

Reductive Elimination : Biaryl product forms, regenerating Pd(0) for catalytic cycling .

Protodeborylation Reactions

The boronate group can be removed under radical or acidic conditions to yield substituted phenols:

Example :

Microwave treatment in 1,4-dioxane at 210°C for 1 hour cleaves the boronate ester, yielding 4-isopropylphenol .

Esterification

The phenolic -OH group can be alkylated or acetylated. For example, reaction with methyl iodide and K₂CO₃ in acetone yields methyl-protected derivatives .

Borylation Exchange

Reaction with pinacolborane in THF replaces the boronate group, enabling access to diverse boronates .

Stability and Handling

Scientific Research Applications

Organic Synthesis

Role as a Boron Reagent

- The compound is widely used as a versatile boron reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are critical in many synthetic pathways.

- Its structure allows for efficient coupling reactions, making it valuable in synthesizing complex organic molecules. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

- A study demonstrated the use of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in synthesizing substituted biaryl compounds with high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the coupling process.

Pharmaceutical Development

Enhancement of Drug Efficacy

- In the pharmaceutical industry, this compound is employed to create boron-containing compounds that can stabilize reactive intermediates. Such stabilization is crucial for enhancing the efficacy of therapeutic agents.

- Boron compounds are known for their ability to interact with biological systems and can improve the pharmacokinetic properties of drugs.

Case Study: Development of Anticancer Agents

- Research has shown that derivatives of this compound can be used in the development of novel anticancer agents. The incorporation of boron into drug structures has been linked to improved targeting and reduced side effects.

Material Science

Development of Advanced Materials

- The compound is utilized in developing advanced materials such as polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with superior performance characteristics.

Case Study: Polymer Composites

- A recent study focused on incorporating this compound into epoxy resins. The resulting composites exhibited improved thermal properties and mechanical strength compared to traditional formulations.

Agricultural Chemistry

Improvement of Agrochemical Formulations

- In agriculture, this compound is used to enhance the delivery and effectiveness of pesticides and herbicides. Its ability to improve the solubility and bioavailability of active ingredients leads to better crop protection outcomes.

Case Study: Enhanced Pesticide Delivery

- Research indicated that formulations containing this compound resulted in higher absorption rates of active ingredients by plants. This enhanced delivery system increased the effectiveness of pest control measures while minimizing environmental impact.

Summary Table: Applications Overview

| Application Area | Key Benefits | Case Studies |

|---|---|---|

| Organic Synthesis | Facilitates carbon-boron bond formation | Synthesis of biaryl compounds |

| Pharmaceutical Development | Enhances drug efficacy through stabilization | Development of novel anticancer agents |

| Material Science | Improves thermal stability and mechanical strength | Polymer composites with enhanced properties |

| Agricultural Chemistry | Enhances pesticide delivery and effectiveness | Improved absorption rates in agrochemical formulations |

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical reactions. The compound can interact with molecular targets through its phenol group, which can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

- Steric Effects: The isopropyl group in the target compound introduces moderate steric hindrance, slowing transmetalation compared to smaller substituents (e.g., methyl in 3-methyl-4-(dioxaborolan-2-yl)phenol, ). However, this hindrance reduces side reactions like protodeboronation .

- Electronic Effects :

Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity of the boronic ester, accelerating coupling with aryl halides. Conversely, electron-donating groups (e.g., methoxy in ) require harsher conditions (e.g., higher temperatures or stronger bases) .

Comparative Data Table

Biological Activity

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing compound that has gained attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structural properties contribute to its biological activity, making it a subject of interest for further studies.

Structural Properties

The chemical structure of this compound includes a phenolic group and a dioxaborolane moiety. This configuration allows for versatile interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : Compounds with similar structures have shown IC50 values ranging from 0.01 to 73.4 µM across multiple cancer cell lines. Notably, some derivatives demonstrated a GI50 value of less than 0.01 µM against over 70% of the evaluated cancer types .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation .

Pharmacological Applications

The compound is being explored for its potential in drug development:

- Drug Efficacy : Its ability to stabilize reactive intermediates enhances the efficacy of boron-containing drugs .

- CNS Activity : Some derivatives have been investigated for their central nervous system (CNS) activity and potential as therapeutic agents in neurological disorders .

Case Studies

Several studies have highlighted the biological effects of related compounds:

- Study on Antiproliferative Activity :

- Mechanistic Studies :

Applications in Organic Synthesis

In addition to its biological properties, this compound serves as a versatile reagent in organic synthesis:

Q & A

Basic: How is 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol synthesized, and what are the critical reaction conditions?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or esterification. A representative protocol involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an alkylating agent (e.g., ethyl bromopropanoate) in anhydrous THF under reflux. Cesium carbonate (Cs₂CO₃) is used as a base to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack. Critical conditions include:

- Inert atmosphere (N₂ or Ar) to prevent boronate oxidation.

- Stoichiometric excess of alkylating agent (1.5–2.0 equivalents) to drive the reaction.

- Reaction time : 6–12 hours under reflux (60–80°C).

Post-synthesis, purification involves extraction with diethyl ether, acid washing (1 N HCl) to remove unreacted base, and recrystallization from methanol .

Basic: What purification techniques are recommended for this compound, and how is purity assessed?

Methodological Answer:

- Purification :

- Purity Assessment :

Advanced: How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

Methodological Answer:

The boronate ester moiety enables palladium-catalyzed coupling with aryl halides. Key considerations:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in THF/H₂O (3:1 v/v).

- Base : Na₂CO₃ or K₂CO₃ (2–3 equivalents) to activate the boronate.

- Steric effects : The isopropyl group may hinder coupling at the ortho position, favoring para-substituted products.

- Temperature : 80–100°C for 12–24 hours.

Contradictions in yield (60–90%) may arise from moisture sensitivity or competing protodeboronation. Use anhydrous conditions and degassed solvents to mitigate these issues .

Advanced: How can crystallographic data of this compound be accurately resolved, especially considering potential challenges in structure determination?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at 100 K to minimize thermal motion .

- Structure Solution :

- Validation : R-factor <0.05 and CCDC deposition (e.g., CCDC 2056781) .

Advanced: What methods are used to characterize the phenolic hydroxyl group in this compound, and how can data contradictions be addressed?

Methodological Answer:

- ³¹P NMR after derivatization : React with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to form a phosphite ester. The phenolic -OH signal appears at δ 138–140 ppm, distinct from aliphatic -OH (δ 135–137 ppm) .

- Contradictions :

Advanced: How is this compound applied in ROS-responsive protein modification, and what experimental controls are critical?

Methodological Answer:

The boronate ester reacts with intracellular H₂O₂ to release active proteins (e.g., RNase A). Protocol:

- Conjugation : React 4-nitrophenyl 4-(boronate)benzyl carbonate (NBC) with lysine residues (pH 8.5, 4°C, 12 h).

- ROS Activation : Treat RNase A-NBC with 1 mM H₂O₂ for 1 h.

- Controls :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.